4-Bromo-2,5-dimethoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

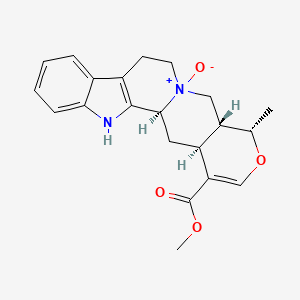

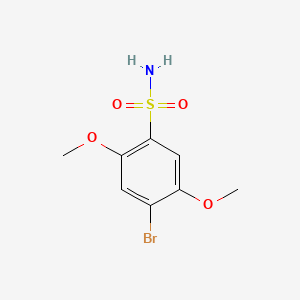

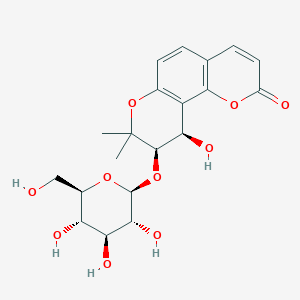

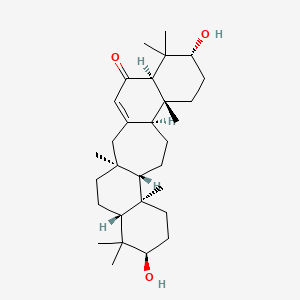

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO4S and a molecular weight of 296.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide consists of a benzene ring substituted with a bromo group, two methoxy groups, and a sulfonamide group .Scientific Research Applications

Antioxidant and Anticancer Activities

Derivatives of bromophenols, which include “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide”, have been studied for their antioxidant and anticancer activities . These compounds have shown potential in ameliorating H2O2-induced oxidative damage and reactive oxygen species (ROS) generation in HaCaT keratinocytes . They also increased the expression of TrxR1 and HO-1, two important antioxidant enzymes, without affecting Nrf2 expression .

Pharmaceutical Intermediate

“4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” is used as a pharmaceutical intermediate . This means it is used in the synthesis of other compounds, particularly in the pharmaceutical industry. The details of its specific applications as an intermediate are not provided.

Synthesis of Methylated and Acetylated Derivatives

This compound can be used in the synthesis of new methylated and acetylated bromophenol derivatives . These derivatives have been evaluated for their antioxidant and anticancer activities at the cellular level .

Inhibition of Leukemia Cell Viability

Certain derivatives of “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” have shown potential in inhibiting the viability and inducing apoptosis of leukemia K562 cells . This suggests potential applications in leukemia treatment.

Redox Shuttle Additive in Lithium-Ion Batteries

Although not directly related to “4-Bromo-2,5-dimethoxybenzene-1-sulfonamide”, its close relative “2-Bromo-1,4-dimethoxybenzene” has been used as a chemical redox shuttle additive in lithium-ion batteries . This application provides repeated overcharge and overdischarge protection, enhancing the safety and longevity of the batteries .

Synthesis of Bromophenol Derivatives

“4-Bromo-2,5-dimethoxybenzene-1-sulfonamide” can be used in the synthesis of bromophenol derivatives . These derivatives are potential candidates for drug development due to their biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity .

properties

IUPAC Name |

4-bromo-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQBPFWWXXVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

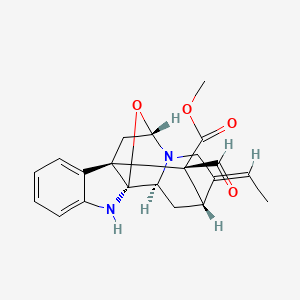

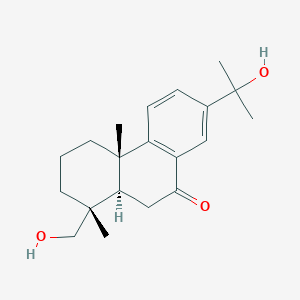

![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)

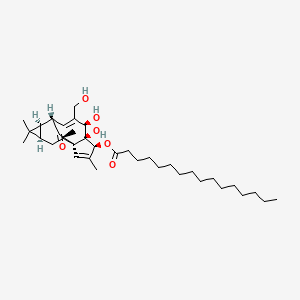

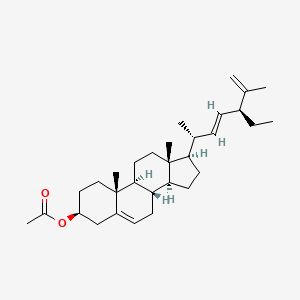

![(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602795.png)